molecular formula C31H43N7O6 B030495 Segetalin A CAS No. 161875-97-4

Segetalin A

Cat. No.: B030495
CAS No.: 161875-97-4
M. Wt: 609.7 g/mol
InChI Key: YVUZOKYOUUCVBV-WJTDBPPMSA-N
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Description

Arterolane, also known as OZ277 or RBx 11160, is an antimalarial compound marketed by Ranbaxy Laboratories. It was discovered by US and European scientists coordinated by the Medicines for Malaria Venture. Arterolane is unique in its molecular structure, containing both an ozonide (trioxolane) group and an adamantane substituent . This compound is used in combination with piperaquine for the treatment of uncomplicated Plasmodium falciparum malaria .

Preparation Methods

Synthetic Routes and Reaction Conditions

Arterolane is synthesized through a series of chemical reactions involving the formation of a 1,2,4-trioxolane ring. The key synthetic step involves a diastereoselective Griesbaum co-ozonolysis reaction, which forms the trioxolane ring with a trans relationship between the substituents . The synthesis is efficient, with an overall yield of 67-71% .

Industrial Production Methods

The industrial production of arterolane involves the same synthetic routes as the laboratory synthesis but on a larger scale. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Arterolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of arterolane, as well as substituted compounds with different functional groups .

Scientific Research Applications

Arterolane has several scientific research applications:

Mechanism of Action

Arterolane exerts its antimalarial effects through the generation of carbon-centered free radicals. The endo-peroxide pharmacophore undergoes reductive activation by ferrous iron in heme, leading to the formation of free radicals that alkylate heme and other proteins. This process ultimately kills the malaria parasites . The molecular targets include heme and various proteins within the parasite .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Arterolane is unique due to its combination of an ozonide group and an adamantane substituent, which provides it with distinct chemical and pharmacological properties. Its rapid action and efficacy against drug-resistant malaria strains make it a valuable addition to antimalarial therapies .

Properties

IUPAC Name

(3S,9S,12S,15S,18S)-12-(1H-indol-3-ylmethyl)-9-methyl-3,15-di(propan-2-yl)-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosane-2,5,8,11,14,17-hexone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H43N7O6/c1-16(2)25-30(43)35-22(13-19-14-32-21-10-7-6-9-20(19)21)28(41)34-18(5)27(40)33-15-24(39)36-26(17(3)4)31(44)38-12-8-11-23(38)29(42)37-25/h6-7,9-10,14,16-18,22-23,25-26,32H,8,11-13,15H2,1-5H3,(H,33,40)(H,34,41)(H,35,43)(H,36,39)(H,37,42)/t18-,22-,23-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUZOKYOUUCVBV-WJTDBPPMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCC(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N1)CC3=CNC4=CC=CC=C43)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC3=CNC4=CC=CC=C43)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H43N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10440594
Record name SEGETALIN A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

609.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161875-97-4
Record name SEGETALIN A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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